molecular formula C11H16N2O3 B1266715 N-(3-Amino-4-(2-methoxyethoxy)phenyl)acetamide CAS No. 68385-79-5

N-(3-Amino-4-(2-methoxyethoxy)phenyl)acetamide

Cat. No. B1266715
CAS RN: 68385-79-5
M. Wt: 224.26 g/mol
InChI Key: HSOJAZLHMOYNJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-Amino-4-(methoxyphenyl)acetamide has been explored through various methods, including catalytic hydrogenation techniques for the production of azo disperse dyes, emphasizing the importance of selectivity and efficiency in its synthesis process (Zhang Qun-feng, 2008). Another notable method involves the reduction of nitro precursors using Pd/C catalysts under a hydrogen atmosphere, showcasing the adaptability and reactivity of this compound in synthetic pathways (M. Robin et al., 2002).

Molecular Structure Analysis

The molecular structure of related acetamide derivatives has been characterized by various analytical techniques, revealing linearly extended conformations and significant intermolecular interactions, such as hydrogen bonding, which play a crucial role in their structural stability and reactivity (A. Camerman et al., 2005).

Chemical Reactions and Properties

N-(3-Amino-4-(2-methoxyethoxy)phenyl)acetamide participates in various chemical reactions, indicating its versatility as an intermediate. It has been employed in the synthesis of anticonvulsants, demonstrating its role in the development of pharmaceutical agents with specific biological activities (Amber M King et al., 2011).

Physical Properties Analysis

The physical properties of acetamide derivatives, including N-(3-Amino-4-(2-methoxyethoxy)phenyl)acetamide, are closely tied to their molecular structures. Crystallographic studies have provided insights into their conformational dynamics and intermolecular interactions, which are essential for understanding their physical behavior and reactivity (M. Missioui et al., 2022).

Chemical Properties Analysis

The chemical properties of N-(3-Amino-4-(2-methoxyethoxy)phenyl)acetamide and its derivatives are characterized by their reactivity towards various reagents, showcasing their potential in synthesizing a wide range of chemical compounds. Their reactivity patterns, such as participation in condensation reactions and their role as intermediates in the synthesis of biologically active compounds, underscore their importance in chemical research and pharmaceutical development (O. Farouk et al., 2021).

Scientific Research Applications

Green Synthesis Applications

N-(3-Amino-4-(2-methoxyethoxy)phenyl)acetamide is utilized as an intermediate in the green synthesis of azo disperse dyes. A study by Zhang Qun-feng (2008) developed a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, showing high activity, selectivity, and stability in this process (Zhang, 2008).

Anticonvulsant Applications

This compound and its derivatives have been investigated for their potential as anticonvulsants. For instance, Camerman et al. (2005) examined the crystal structure of related acetamide derivatives, indicating their role in the development of anticonvulsant drugs (Camerman, Hempel, Mastropaolo, & Camerman, 2005). Similarly, King et al. (2011) explored primary amino acid derivatives of N'-benzyl 2-amino acetamides, showing significant anticonvulsant activities and pain-attenuating properties (King, Salomé, Salomé-Grosjean, De Ryck, Kamiński, Valade, Stables, & Kohn, 2011).

Anticancer and Antimalarial Drug Synthesis

This compound is also a key intermediate in synthesizing anticancer and antimalarial drugs. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating potential as an anticancer drug through molecular docking analysis (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018). Furthermore, Magadum and Yadav (2018) used N-(2-Hydroxyphenyl)acetamide for chemoselective acetylation in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Nanomaterials and Photoluminescence

Li et al. (2011) reported the use of a derivative of N-(2-Amino-phenyl)-2-{2-[(2-amino-phenylcarbamoyl)-methoxy]-phenoxy}-acetamide in creating a new lanthanide photoluminescence nanomaterial using europium complex and functionalized carbon nanotubes (Li, An, Lau, Li, & Yin, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P305, P338, and P351 .

properties

IUPAC Name

N-[3-amino-4-(2-methoxyethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-8(14)13-9-3-4-11(10(12)7-9)16-6-5-15-2/h3-4,7H,5-6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOJAZLHMOYNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1071458
Record name Acetamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-
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Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-(2-methoxyethoxy)phenyl)acetamide

CAS RN

68385-79-5
Record name N-[3-Amino-4-(2-methoxyethoxy)phenyl]acetamide
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Record name Acetamide, N-(3-amino-4-(2-methoxyethoxy)phenyl)-
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Record name Acetamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-
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Record name Acetamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-amino-4-(2-methoxyethoxy)phenyl]acetamide
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